3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
3-{6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic heterocyclic compound featuring a quinazoline-dione core conjugated with a substituted piperazine moiety via a hexyl linker. The structure integrates a 3-methylphenyl group at the piperazine nitrogen and a ketone group at the hexyl chain, which likely modulates its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-[6-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-9-8-10-21(17-19)29-16-15-28(18-20(29)2)24(31)13-4-3-7-14-30-25(32)22-11-5-6-12-23(22)27-26(30)33/h5-6,8-12,17,20H,3-4,7,13-16,18H2,1-2H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYNETFCHOBQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
The compound shares structural motifs with piperazine-containing benzotriazines, such as those reported by Novelli and Sparatore (1996). For example, 3-[2-(1-aryl-piperazin-4-yl)ethyl]-3,4-dihydro-3-methyl-1,2,4-benzotriazines (e.g., compound 1 in the study) feature a benzotriazine core instead of a quinazoline-dione and a shorter ethyl linker instead of a hexyl chain . Key structural differences include:
- Core heterocycle : Quinazoline-dione vs. benzotriazine. The former may enhance hydrogen-bonding interactions due to carbonyl groups.
- Linker length : A hexyl chain in the target compound could improve membrane permeability compared to the ethyl linker in benzotriazine derivatives.
- Substituents : The 3-methylphenyl group on the piperazine ring is conserved, suggesting shared selectivity for aromatic receptor subclasses.
Pharmacological Activity Comparison
Key Findings:
Receptor Selectivity : Both compounds exhibit α1-adrenergic antagonism due to the substituted piperazine moiety, but the target compound’s extended linker may alter binding kinetics or off-target effects .
Anti-inflammatory Potential: The quinazoline-dione core in the target compound could confer enhanced anti-inflammatory properties compared to benzotriazines, though this remains untested.
Metabolic Stability : The hexyl-ketone group may improve metabolic stability over the ethyl-linked benzotriazines, which lack such modifications.
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